molecular formula C10H12BrNS B1375891 4-(4-Bromophenyl)thiomorpholine CAS No. 90254-20-9

4-(4-Bromophenyl)thiomorpholine

Cat. No.: B1375891
CAS No.: 90254-20-9
M. Wt: 258.18 g/mol
InChI Key: SMSIAAFKDDBYSH-UHFFFAOYSA-N
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Description

  • Chemical Reactions Analysis

  • Scientific Research Applications

      4-(4-Bromophenyl)thiomorpholine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application.
    • It may interact with molecular targets or pathways relevant to its intended use.
  • Comparison with Similar Compounds

    • While I couldn’t find direct comparisons, it’s essential to note that each compound has unique properties and applications.
    • Similar compounds may include other thiomorpholines or brominated aromatic derivatives.

    Properties

    IUPAC Name

    4-(4-bromophenyl)thiomorpholine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12BrNS/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SMSIAAFKDDBYSH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CSCCN1C2=CC=C(C=C2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H12BrNS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80848240
    Record name 4-(4-Bromophenyl)thiomorpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80848240
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    258.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    90254-20-9
    Record name 4-(4-Bromophenyl)thiomorpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80848240
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A mixture of 1,4-dibromobenzene (1.0 g), thiomorpholine (0.44 g), tris(dibenzylideneacetone)dipalladium(0) (0.097 g), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.20 g) and sodium tert-butoxide (0.49 g) in toluene (10 mL) was stirred at 80° C. for 16 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.82 g).
    Quantity
    1 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.44 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.49 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0.097 g
    Type
    catalyst
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

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